molecular formula C10H14ClNO2 B1525387 (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride CAS No. 490034-62-3

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride

Cat. No. B1525387
CAS RN: 490034-62-3
M. Wt: 215.67 g/mol
InChI Key: WYZNGUGIWQZIPN-FVGYRXGTSA-N
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Description

“(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 179.22 . It is also known as 2-methylphenylalanine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride” consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The InChI code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8 (7)6-9 (11)10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1 .

Scientific Research Applications

Asymmetric Biocatalysis

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride is used as an intermediate in the pharmaceutical industry, notably in the synthesis of S-dapoxetine, a treatment for premature ejaculation. The study by Li et al. (2013) discusses the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid (S-APA) using Methylobacterium Y1-6, showcasing its potential in chiral catalysis for producing enantiopure compounds.

Enzymatic Preparation for Cathepsin Inhibitors

Enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid is valuable in constructing novel β-amino acid derivatives as inhibitors of Cathepsin. The research by Forró et al. (2013) describes the enzymatic preparation of this compound, highlighting its significance in developing Cathepsin inhibitors.

Synthesis and Anticancer Activity

Another application is in the synthesis of S-glycosyl and S-alkyl derivatives for anticancer agents. The study conducted by Saad and Moustafa (2011) explores the synthesis of various derivatives and their potential as cytotoxic agents against different cancer cell lines.

Preparation of Optically Pure Compounds

The compound is also relevant in the preparation of optically pure compounds. O'reilly et al. (1990) discuss the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, using (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride as an intermediate.

Fluorescence Derivatisation in Biological Assays

In biological assays, derivatives of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride are used for fluorescence derivatisation of amino acids. The research by Frade et al. (2007) showcases the application of such derivatives in biological assays due to their strong fluorescence properties.

Enzymatic Preparation for Antidiabetic Drugs

Chen et al. (2011) explored enzymatic routes to prepare the (S)-amino acid, a key intermediate for an antidiabetic drug candidate, showcasing the compound's relevance in drug synthesis (Chen et al., 2011).

Safety and Hazards

The safety information for “(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability and its ability to reach its target in the body.

Result of Action

Given its target, it is plausible that the compound could influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other biological functions .

properties

IUPAC Name

(3S)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNGUGIWQZIPN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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